molecular formula C14H19NO2 B4653452 N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide

N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B4653452
M. Wt: 233.31 g/mol
InChI Key: YLPFMMXRIGWZJD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 3,4-dimethylphenoxy group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the Cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.

    Preparation of 3,4-Dimethylphenol: 3,4-Dimethylphenol is obtained through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3,4-Dimethylphenoxypropanoic Acid: The 3,4-dimethylphenol is reacted with chloroacetic acid to form 3,4-dimethylphenoxypropanoic acid.

    Amidation Reaction: The final step involves the reaction of cyclopropylamine with 3,4-dimethylphenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenoxy group.

Scientific Research Applications

N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and inflammation.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the phenoxy moiety play crucial roles in binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3,4-dimethylphenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-cyclopropyl-2-(3,4-dimethylphenoxy)ethanamide: Similar structure but with an ethanamide group instead of a propanamide group.

Uniqueness

N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide is unique due to its specific combination of the cyclopropyl group and the 3,4-dimethylphenoxy moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-4-7-13(8-10(9)2)17-11(3)14(16)15-12-5-6-12/h4,7-8,11-12H,5-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPFMMXRIGWZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.